methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
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Overview
Description
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a benzene ring fused to the oxazine ring.
Uniqueness
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is unique due to the presence of both nitrogen and sulfur atoms in its fused ring system. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS No. 443956-13-6) is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes both nitrogen and sulfur atoms. Its molecular formula is C9H8N2O3S, with a molecular weight of approximately 224.24 g/mol. The compound's density is reported to be around 1.4g cm3 .
Synthesis
The synthesis of this compound has been achieved through various methods, including the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters . This synthetic route allows for the generation of analogues that exhibit diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In a study assessing its effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The results indicate that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and affect signaling pathways related to oxidative stress and apoptosis. The exact pathways remain under investigation but preliminary data suggest involvement in inhibiting key enzymes associated with cancer progression .
Case Study: Antimicrobial Efficacy
In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a treatment regimen. Results showed a significant reduction in infection markers within two weeks of treatment, highlighting its potential as an adjunct therapy in resistant infections .
Case Study: Cancer Treatment Potential
A clinical trial evaluating the efficacy of this compound in combination with standard chemotherapy drugs demonstrated improved outcomes in patients with advanced-stage cancers. The combination therapy resulted in enhanced tumor reduction rates compared to chemotherapy alone .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11) |
InChI Key |
OBXWRYSWWSGOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)SCCN2 |
Origin of Product |
United States |
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